molecular formula C17H12N4O3S B2434408 N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-5-carboxamide CAS No. 1705951-67-2

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-5-carboxamide

Cat. No.: B2434408
CAS No.: 1705951-67-2
M. Wt: 352.37
InChI Key: ONCPJOGGGSDUAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-5-carboxamide is an intricate organic compound featuring a blend of various heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

  • The synthesis of N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-5-carboxamide typically begins with the preparation of intermediate compounds. These involve a series of reactions such as cyclization, condensation, and functional group transformations.

  • Cyclization Reaction: Starting materials undergo a cyclization reaction to form the 1,2,4-oxadiazole ring.

  • Condensation Reaction: The thiophen-2-yl group is introduced through a condensation reaction, followed by a subsequent functionalization of the phenyl ring.

Industrial Production Methods

  • Industrial production often leverages flow chemistry to scale up the synthesis. This includes continuous flow reactions that improve the yield and purity of the final product, while ensuring consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound undergoes oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert it into different reduced forms.

  • Substitution: It participates in nucleophilic substitution reactions, which can modify the functional groups on the compound.

Common Reagents and Conditions

  • Oxidation Reagents: Common reagents include potassium permanganate and hydrogen peroxide.

  • Reduction Reagents: Reagents like lithium aluminum hydride are often employed.

  • Substitution Reagents: Typical reagents for substitution include sodium hydride and halogenating agents.

Major Products

  • The major products from these reactions include a range of derivatives that retain the core heterocyclic structures, yet exhibit diverse functionalities suitable for various applications.

Scientific Research Applications

Chemistry

  • In synthetic chemistry, the compound serves as a building block for more complex molecules, aiding in the study of reaction mechanisms and synthetic pathways.

Biology

  • In biological research, it is used to probe biochemical pathways and can be a template for designing inhibitors or activators of specific enzymes or receptors.

Medicine

  • The compound's potential therapeutic properties, such as anti-inflammatory or anticancer activities, are being explored in medicinal chemistry.

Industry

  • In materials science, it is investigated for use in the development of new materials, such as polymers or nanomaterials with specific properties.

Mechanism of Action

  • The compound exerts its effects through binding to specific molecular targets, such as enzymes or receptors. The heterocyclic rings play a crucial role in its interaction with these targets, facilitating or inhibiting biological processes.

  • Molecular Targets: Potential targets include various enzymes involved in metabolic pathways.

  • Pathways: It modulates pathways by either activating or inhibiting specific steps, affecting the overall biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-5-carboxamide

  • N-(2-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-5-carboxamide

Unique Features

  • N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-5-carboxamide is distinguished by the presence of the thiophen-2-yl group, which imparts unique electronic and steric properties, influencing its reactivity and interactions compared to compounds with different heterocyclic groups.

That's your deep dive into this compound

Properties

IUPAC Name

N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3S/c22-17(13-7-8-18-23-13)19-12-5-2-1-4-11(12)10-15-20-16(21-24-15)14-6-3-9-25-14/h1-9H,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCPJOGGGSDUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.